molecular formula C15H14FNO4S B2387103 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952946-42-8

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2387103
CAS No.: 952946-42-8
M. Wt: 323.34
InChI Key: OBZWRYGILKTVOH-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H14FNO4S It is known for its unique structural features, which include a fluorobenzyl group, a methylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride, followed by the introduction of a benzoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The fluorobenzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₄FNO₄S
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 952946-42-8

The compound comprises a benzoic acid moiety substituted with a 2-fluorobenzyl group and a methylsulfonylamino group. This configuration enhances its chemical reactivity and biological interactions.

Chemistry

  • Building Block : The compound serves as a building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and acid-base reactions, facilitating the development of new chemical entities .
  • Reagent in Organic Synthesis : It is employed as a reagent in industrial chemical processes, contributing to the production of specialty chemicals and materials .

Biology

  • Biological Activity : The compound exhibits potential biological activities, including enzyme inhibition and receptor binding. These properties are crucial for drug discovery and development .
  • Anti-inflammatory Effects : Preliminary studies suggest that 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid may inhibit enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

Medicine

  • Pharmaceutical Development : Due to its unique structural features, the compound is being investigated as a candidate for new pharmaceuticals, particularly for conditions where fluorinated compounds have shown therapeutic efficacy .
  • Cancer Research : Recent findings indicate that this compound may interact with biological targets involved in cancer pathways, suggesting its relevance in oncology research .

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can modulate its reactivity and stability. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Shares the benzoic acid moiety but lacks the fluorobenzyl and methylsulfonyl groups.

    Methylsulfonylbenzylamine: Contains the methylsulfonyl and benzylamine groups but lacks the benzoic acid moiety.

    Fluorobenzylamine: Contains the fluorobenzyl group but lacks the methylsulfonyl and benzoic acid moieties.

Uniqueness

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid (CAS No. 952946-42-8) is a benzoic acid derivative characterized by the presence of a fluorobenzyl group and a methylsulfonyl moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO3S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur in its structure. The compound's unique configuration contributes to its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular Weight273.29 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified
LogPNot specified

Antimicrobial Activity

Research indicates that benzoic acid derivatives can exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have reported that similar compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In cell-based assays, it was found to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Comparative studies with other benzoic acid derivatives have shown that modifications in the structure significantly influence cytotoxicity levels .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory therapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in treated cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives found that this compound exhibited notable inhibition against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms, showcasing its potential as a therapeutic agent against infections .

Study 2: Anticancer Activity

In a comparative analysis involving multiple benzoic acid derivatives, this compound was highlighted for its superior cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study concluded that structural modifications significantly enhance anticancer activity .

Study 3: In Silico Studies

In silico docking studies indicated that this compound binds effectively to active sites of target proteins involved in cancer metabolism and inflammation. This supports the hypothesis regarding its mechanism of action at the molecular level .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-6-2-4-8-13(11)16)14-9-5-3-7-12(14)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWRYGILKTVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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